molecular formula C12H16N2O7 B5914817 2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol

2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol

Cat. No.: B5914817
M. Wt: 300.26 g/mol
InChI Key: FWQYZYBZRPETDU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol is a complex organic compound that features a combination of hydroxymethyl, methoxy, and nitro functional groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol typically involves multi-step organic reactions. One possible route could involve the nitration of an aniline derivative followed by methoxylation and subsequent attachment to an oxolane ring through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration as a potential drug candidate due to its unique functional groups.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-(4-methoxyphenyl)oxolane-3,4-diol: Lacks the nitro group, which may result in different reactivity and applications.

    2-(Hydroxymethyl)-5-(4-nitrophenyl)oxolane-3,4-diol:

    2-(Hydroxymethyl)-5-(4-methoxy-2-nitrophenyl)oxolane-3,4-diol: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7/c1-20-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)21-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYZYBZRPETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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